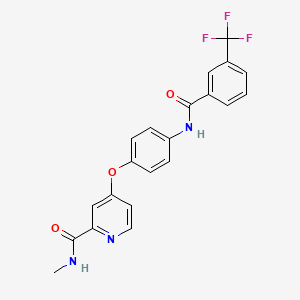
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
描述
准备方法
合成路线和反应条件
SKLB 610 的合成涉及在特定条件下,N-甲基-4- (4- (3- (三氟甲基) 苯甲酰胺) 苯氧基) 吡啶甲酰胺与各种试剂的反应 . 详细的合成路线和反应条件通常是制造商和研究人员的专有信息。
工业生产方法
SKLB 610 的工业生产方法没有广泛公开。
化学反应分析
反应类型
SKLB 610 经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。
常用试剂和条件
与 SKLB 610 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件取决于所需的反应和目标产物 .
主要形成的产物
SKLB 610 反应中形成的主要产物通常是原始化合物的衍生物,经过修饰以增强其抑制效果或研究其与其他分子的相互作用 .
科学研究应用
Therapeutic Applications
-
Oncology :
- SKLB610 has been studied for its efficacy in treating various cancers by targeting angiogenesis. In vivo studies have demonstrated its ability to inhibit tumor growth in models of human cancer, making it a promising candidate for cancer therapy .
- A notable study involved male Sprague-Dawley rats, where SKLB610 was shown to significantly suppress human tumor angiogenesis and growth, highlighting its potential as an anti-cancer agent .
- Combination Therapies :
Case Study 1: Anti-Angiogenic Effects
A study published in Cellular Physiology and Biochemistry detailed the effects of SKLB610 on tumor models. The compound was administered to rats with induced tumors, resulting in a marked decrease in tumor size and vascularization compared to control groups. This study underscores the compound's potential as a standalone treatment or as part of combination therapies aimed at inhibiting tumor growth through angiogenesis suppression .
Case Study 2: Pharmacokinetics and Safety Profile
Another investigation focused on the pharmacokinetic properties of SKLB610, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable pharmacokinetics with a manageable safety profile, making it suitable for further clinical development .
Table 1: Summary of Key Studies on SKLB610
| Study Reference | Objective | Findings | |
|---|---|---|---|
| Cellular Physiology and Biochemistry (2011) | Evaluate anti-angiogenic properties | Significant suppression of tumor growth in rats | Promising candidate for cancer therapy |
| Pharmacokinetics Study (2020) | Assess ADME characteristics | Favorable pharmacokinetics and safety profile | Suitable for clinical trials |
作用机制
SKLB 610 通过抑制 VEGFR2、FGFR2 和 PDGFR 的活性来发挥作用。 这种抑制导致这些受体的磷酸化减少,进而减少内皮细胞的增殖和迁移 . 该化合物还抑制毛细血管管的形成并降低肿瘤中的微血管密度,从而抑制肿瘤生长 .
相似化合物的比较
类似化合物
一些与 SKLB 610 类似的化合物包括:
- 阿西替尼
- 卡博替尼
- 尼达尼布
- 凡德他尼
- 仑伐替尼
独特之处
SKLB 610 与这些类似化合物不同的是它对 VEGFR2、FGFR2 和 PDGFR 的多靶点抑制,使其成为癌症研究中的一种通用工具 . 它能够以高效力和选择性抑制多个靶点,使其成为研究血管生成和肿瘤生长机制的宝贵化合物 .
生物活性
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is a synthetic compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
- Molecular Formula : C21H16F3N3O3
- Molecular Weight : 403.37 g/mol
- CAS Number : 1338443-27-8
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Research indicates that this compound functions primarily as an inhibitor of specific protein interactions involved in cellular signaling pathways. It has been shown to affect the PD-1/PD-L1 pathway, which is critical in immune response modulation.
In Vitro Studies
- Cell Viability Assays : Studies have demonstrated that this compound can significantly enhance the viability of mouse splenocytes in the presence of recombinant PD-1/PD-L1. For instance, one study reported a cell viability increase to 92% at a concentration of 100 nM .
- Binding Affinity : The compound exhibits high binding affinity for certain receptors, which can be quantified using radiolabeled ligands in competitive binding assays. For example, derivatives with trifluoromethyl substitutions showed enhanced binding characteristics compared to their non-substituted counterparts .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor growth rates, demonstrating its potential as an anti-cancer agent.
- Immune Modulation : The compound's ability to modulate immune responses has been observed in various models, suggesting its utility as an immunotherapeutic agent.
Summary of Biological Activities
Case Study 1: PD-1/PD-L1 Interaction
In a controlled study involving mouse splenocytes, the compound was tested against various concentrations to evaluate its efficacy in inhibiting PD-1 interactions. The results indicated a dose-dependent response with optimal activity observed at lower concentrations.
Case Study 2: Antitumor Activity
A separate study focused on the antitumor effects of this compound in a breast cancer xenograft model. The treatment group exhibited a significant decrease in tumor volume compared to controls, supporting its potential as a therapeutic agent.
属性
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHHMEVMSODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















